6beta,17-Norethindrone Diacetate

Description

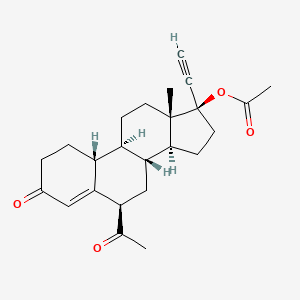

6β,17-Norethindrone Diacetate (CAS: 2205-78-9) is a synthetic steroid derivative and a known impurity of Norethindrone Acetate, a progestin used in hormonal therapies . Its molecular formula is C₂₄H₃₀O₄ (MW: 382.49 g/mol), featuring two acetyl groups at the 6β and 17α positions on the norethindrone backbone . As an impurity, it is critical in pharmaceutical quality control, with purity standards exceeding 95% (HPLC) . Structurally, it differs from the parent drug (Norethindrone Acetate, C₂₂H₂₈O₃) by an additional acetyl group at the 6β position, altering lipophilicity and metabolic stability .

Properties

Molecular Formula |

C24H30O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-6-acetyl-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H30O4/c1-5-24(28-15(3)26)11-9-22-21-13-19(14(2)25)20-12-16(27)6-7-17(20)18(21)8-10-23(22,24)4/h1,12,17-19,21-22H,6-11,13H2,2-4H3/t17-,18-,19+,21-,22+,23+,24+/m1/s1 |

InChI Key |

HAOSCSLOOIYAJH-QTUOJBIFSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |

Canonical SMILES |

CC(=O)C1CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6beta,17-Norethindrone Diacetate typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are generally mild, which helps in reducing the formation of impurities and makes the process suitable for industrial production. The overall conversion rate is high, and the method is simple and convenient to operate.

Chemical Reactions Analysis

6beta,17-Norethindrone Diacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

6beta,17-Norethindrone Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference material for analytical studies. In biology, it is used to study the effects of steroidal compounds on cellular processes. In medicine, it is used in the development of hormonal therapies and contraceptives .

Mechanism of Action

The mechanism of action of 6beta,17-Norethindrone Diacetate involves its interaction with progesterone receptors. Once absorbed, it is deacetylated to norethindrone, which then binds to progesterone receptors in target tissues. This binding inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing ovulation and altering the endometrial lining .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 6β,17-Norethindrone Diacetate and related compounds:

Key Observations:

- Stability: Hydroxylated variants (e.g., 6β-Hydroxy Norethrone Acetate) are more prone to degradation than acetylated forms .

- Stereochemistry : The 6α vs. 6β configuration influences metabolic clearance; 6α-hydroxy derivatives may exhibit faster elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.